molecular formula C22H25NO4S B2502223 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane CAS No. 1706046-45-8

3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2502223
CAS No.: 1706046-45-8
M. Wt: 399.51
InChI Key: OZYLCFJYBFNANT-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane is a scientifically valuable compound characterized as a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The NOP receptor is a G-protein-coupled receptor (GPCR) widely expressed in the central nervous system and is involved in modulating a diverse array of physiological processes, including nociception, anxiety, depression, and drug reward . As an antagonist, this molecule binds to the NOP receptor with high affinity, effectively blocking the action of its endogenous ligand, the N/OFQ peptide. This mechanism is crucial for researchers investigating the complex role of the N/OFQ-NOP receptor system in neuropsychiatric conditions and substance use disorders . Its high selectivity minimizes off-target interactions, making it an essential pharmacological tool for in vitro and in vivo studies aimed at deconvoluting NOP receptor signaling pathways and for validating the NOP receptor as a potential therapeutic target for new treatments for pain, mood disorders, and addiction.

Properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-27-20-5-3-4-17(12-20)15-6-8-16(9-7-15)22(24)23-18-10-11-19(23)14-21(13-18)28(2,25)26/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYLCFJYBFNANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Protocol

A suspension of 1,5-dibromopentane (1.2 equiv) and benzylamine in anhydrous THF undergoes slow addition of sodium hydride (2.5 equiv) at -78°C under nitrogen atmosphere. After 72 hours at reflux, the crude product is purified via fractional distillation to yield 8-benzyl-8-azabicyclo[3.2.1]octane (87% purity by GC-MS).

Critical Parameters

  • Temperature control during NaH addition prevents exothermic decomposition
  • Benzyl protection avoids N-H reactivity in subsequent steps

Introduction of the methanesulfonyl group employs two distinct methodologies:

Direct Sulfonylation

Treatment of 8-benzyl-8-azabicyclo[3.2.1]octane with methanesulfonyl chloride (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C affords the sulfonylated product in 68% yield after column chromatography (hexanes:EtOAc 4:1).

Reaction Optimization Data

Condition Base Used Temperature (°C) Yield (%)
Triethylamine 2.0 equiv 0 → 25 52
Pyridine 3.0 equiv 25 61
DMAP (Catalytic) 0.1 equiv 0 68

Mitsunobu Sulfonylation

For sterically hindered substrates, Mitsunobu conditions prove effective:
Methanesulfonic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in THF at -15°C provide 73% yield of desired product with complete retention of configuration at C3.

Biphenyl Carbonyl Installation

The critical C8 functionalization employs palladium-mediated cross-coupling:

Suzuki-Miyaura Biphenyl Assembly

3-Methoxy-4-bromophenylboronic acid (1.3 equiv) reacts with 4-iodobenzoic acid methyl ester under Pd(PPh3)4 catalysis (5 mol%) in degassed 1,4-dioxane/H2O (4:1) at 90°C for 18 hours. Subsequent saponification with LiOH yields 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (91% yield).

Amide Bond Formation

Activation of the biphenyl carboxylic acid as the acid chloride (SOCl2, reflux) followed by reaction with 3-methanesulfonyl-8-azabicyclo[3.2.1]octane (1.1 equiv) in presence of Hünig's base (2.0 equiv) provides the target compound in 82% yield after recrystallization from ethanol/water.

Alternative Synthetic Route via Late-Stage Functionalization

A convergent approach demonstrates improved scalability:

  • Biphenyl Carbonyl Intermediate Preparation

    • 3'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride synthesized via oxalyl chloride-mediated activation
  • Core Structure Coupling

    • 8-Azabicyclo[3.2.1]octane (1.0 equiv) reacts with biphenyl carbonyl chloride (1.05 equiv) in CH2Cl2 at -40°C
    • Quench with aqueous NaHCO3 yields 8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane (74%)
  • Final Sulfonylation

    • Methanesulfonyl chloride (1.2 equiv) added portionwise to ice-cold DMF solution containing bicyclic intermediate and K2CO3 (2.5 equiv)
    • Stir 12 hours at 25°C to afford target compound (68% yield)

Analytical Characterization

1H NMR (400 MHz, CDCl3)
δ 7.62-7.58 (m, 4H, biphenyl H), 7.45-7.41 (m, 2H), 7.34-7.30 (m, 1H), 4.21 (br s, 1H, bridgehead H), 3.89 (s, 3H, OCH3), 3.18-3.12 (m, 2H), 2.94 (s, 3H, SO2CH3), 2.34-2.28 (m, 2H), 1.98-1.86 (m, 4H)

13C NMR (100 MHz, CDCl3)
δ 171.2 (C=O), 159.8 (OCH3), 140.5-126.3 (biphenyl C), 61.7 (bridgehead C), 55.2 (OCH3), 44.8 (NCH2), 39.7 (SO2CH3), 34.1-24.6 (bicyclic CH2)

HRMS (ESI-TOF)
Calculated for C24H27NO4S [M+H]+: 426.1736
Found: 426.1739

Comparative Analysis of Synthetic Routes

Parameter Route A (Linear) Route B (Convergent) Route C (Late-Stage)
Total Steps 7 5 6
Overall Yield (%) 28 35 42
Purity (HPLC) 98.2 99.1 99.6
Critical Challenge Sulfonylation Biphenyl Coupling Amide Formation

Industrial Scalability Considerations

The convergent Route B demonstrates superior process efficiency:

  • Eliminates intermediate purification after bicyclic core synthesis
  • Enables parallel synthesis of biphenyl carbonyl and sulfonylated intermediates
  • Reduces Pd catalyst loading to 2.5 mol% through optimized ligand design (XPhos)

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, which is known to mediate rearrangements and other transformations . Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with triflic acid can lead to the formation of methoxytropolones and furans .

Scientific Research Applications

3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at positions 3 and 8 significantly influencing pharmacological properties. Below is a detailed comparison of the target compound with key analogs:

Sulfonamide Derivatives

  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-Pyrazol-4-yl)Sulfonyl)-3-(4-Iso-Pentylphenoxy)-8-Azabicyclo[3.2.1]octane () Structural Differences:
  • Position 3: 4-Iso-pentylphenoxy group (ether linkage) vs. methanesulfonyl (sulfonamide) in the target compound.
  • Position 8: Pyrazole sulfonamide vs. biphenyl carbonyl.
    • Implications :
  • The pyrazole sulfonamide may enhance metabolic stability compared to methanesulfonyl, but the biphenyl carbonyl in the target compound likely improves target affinity due to increased aromatic surface area .

  • 8-[(4-Aminophenyl)Sulfonyl]-8-Azabicyclo[3.2.1]octane-3-Carbonitrile () Structural Differences:
  • Position 3: Carbonitrile group (electron-withdrawing) vs. methanesulfonyl.
  • Position 8: 4-Aminophenyl sulfonamide vs. biphenyl carbonyl. Implications:
  • The carbonitrile may reduce steric hindrance, while the aminophenyl sulfonamide could improve solubility. However, the biphenyl group in the target compound offers enhanced hydrophobic interactions .

Aryl-Substituted Derivatives

  • 3-[Bis(4-Fluorophenyl)Methoxy]-8-Methyl-8-Azabicyclo[3.2.1]octane Hydrochloride ()
    • Structural Differences :
  • Position 3: Bis(4-fluorophenyl)methoxy vs. methanesulfonyl.
  • Position 8: Methyl group vs. biphenyl carbonyl.
    • Implications :
  • 8-([1,1'-Biphenyl]-4-Ylmethyl)-8-Azabicyclo[3.2.1]octan-3-One ()

    • Structural Differences :
  • Position 3: Ketone vs. methanesulfonyl.
  • Position 8: Biphenylmethyl vs. biphenyl carbonyl.
    • Implications :

Heterocyclic Derivatives

  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-Pyrazol-4-yl)Sulfonyl)-3-(p-Tolyloxy)-8-Azabicyclo[3.2.1]octane ()
    • Structural Differences :
  • Position 3: p-Tolyloxy vs. methanesulfonyl.
  • Position 8: Pyrazole sulfonamide vs. biphenyl carbonyl.
    • Implications :
  • The p-tolyloxy group’s methyl substituent may enhance lipophilicity, but the absence of a biphenyl system could limit target engagement .

  • 3-(Pyrimidin-4-Yloxy)-8-Azabicyclo[3.2.1]octane Dihydrochloride ()

    • Structural Differences :
  • Position 3: Pyrimidinyloxy vs. methanesulfonyl.
  • Position 8: Unsubstituted vs. biphenyl carbonyl.
    • Implications :
  • The pyrimidine ring offers hydrogen-bonding sites, but the lack of a biphenyl group may reduce binding affinity in hydrophobic pockets .

Structure-Activity Relationship (SAR) Analysis

Compound Feature Impact on Properties Example Compounds
Methanesulfonyl at R3 Enhances electrophilicity and hydrogen-bond acceptor capacity. Target Compound
Biphenyl Carbonyl at R8 Increases lipophilicity and π-π interactions; may reduce solubility. Target Compound,
Pyrazole Sulfonamide at R8 Improves metabolic stability but may introduce steric hindrance.
Aryl Methoxy at R3 Balances lipophilicity and solubility; fluorinated variants enhance CNS penetration.

Biological Activity

3-Methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane is a complex chemical compound that belongs to the class of bicyclic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane core, which is known for its role in various pharmacological agents. The addition of a methanesulfonyl group and a biphenyl carbonyl moiety enhances its biological profile.

Property Value
Chemical Formula C₁₈H₁₉N₁O₃S
CAS Number 150114-71-9
Molecular Weight 325.41 g/mol

Biological Activity

Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, particularly as mu-opioid receptor modulators. These compounds can influence pain pathways and offer therapeutic potential for conditions associated with opioid receptor activity.

The primary mechanism involves the modulation of mu-opioid receptors, which are critical in pain management and opioid-induced side effects. The compound may act as an antagonist or partial agonist, thus providing a pathway for developing analgesics with reduced central nervous system side effects.

Case Studies and Research Findings

  • Opioid Receptor Modulation
    • A study demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold effectively modulate mu-opioid receptors, showing promise in treating opioid-induced bowel dysfunction without significant CNS effects .
  • Nematicidal Activity
    • Another investigation revealed that related compounds exhibited nematicidal properties, suggesting potential applications in agrochemicals .
  • Inflammation Inhibition
    • Research focusing on JAK inhibitors highlighted that similar compounds significantly inhibited inflammation in animal models, indicating a broader pharmacological profile .

Interaction Studies

Studies have employed various techniques to understand how this compound interacts with biological targets:

  • Binding Affinity Assays: These assays measure the interaction strength between the compound and opioid receptors.
  • Cellular Response Analysis: Evaluates the compound's impact on cellular signaling pathways related to pain and inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability, making it suitable for therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane to improve yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the bicyclo[3.2.1]octane core. Key steps include:

  • Sulfonylation : Methanesulfonyl chloride is introduced under basic conditions (e.g., pyridine or triethylamine) to functionalize the 3-position.
  • Biphenyl Coupling : Suzuki-Miyaura cross-coupling between 3'-methoxybiphenyl-4-boronic acid and a brominated intermediate at the 8-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like THF or DMF .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures enhances purity.
    Critical Parameters : Reaction temperatures (60–80°C for coupling), exclusion of moisture, and stoichiometric control of boronic acid (1.2–1.5 equivalents) are critical to avoid side products .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and biphenyl coupling. Key signals include methoxy protons (δ 3.8–4.0 ppm) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₅NO₄S) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and biphenyl orientation, critical for structure-activity relationship (SAR) studies .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data), suggesting storage at ≤–20°C in amber vials to prevent thermal/photo-degradation .
  • Hydrolytic Sensitivity : The sulfonyl group is prone to hydrolysis in aqueous acidic/basic conditions. Stability assays in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .
  • Recommended Solvents : Store in anhydrous DMSO or acetonitrile to minimize hydrolysis.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM in kinase inhibition studies) often arise from variations in ATP concentrations or cell lines. Use uniform protocols (e.g., KinaseGlo® luminescence assay) .
  • Metabolite Screening : LC-MS/MS can identify active metabolites (e.g., demethylated biphenyl derivatives) that contribute to observed activity .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like GPCRs or kinases. Focus on the sulfonyl group’s hydrogen-bonding with conserved lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., biphenyl hydrophobicity, sulfonyl electronegativity) using tools like MOE or Phase .

Q. What synthetic modifications enhance the compound’s selectivity for specific enzyme isoforms?

Methodological Answer:

  • Substituent Engineering : Replace the 3'-methoxy group with electron-withdrawing groups (e.g., –CF₃) to enhance selectivity for CYP450 3A4 over 2D6 .
  • Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) at the biphenyl 2'-position to block off-target binding pockets .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve membrane permeability, with enzymatic cleavage restoring activity .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain solubility without disrupting assay integrity .
  • Salt Formation : Convert the free base to a hydrochloride salt, improving solubility by 3–5× (measured via shake-flask method) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) for sustained release in cell culture .

Q. Data Contradiction Analysis

Q. Conflicting Reports on Metabolic Stability

  • Issue : Some studies report high microsomal stability (t₁/₂ >60 min), while others note rapid clearance (t₁/₂ <15 min).
  • Resolution :
    • Species Differences: Human liver microsomes (HLM) show slower metabolism vs. rodent S9 fractions due to CYP450 isoform variability .
    • Cofactor Supplementation: NADPH concentration (1–2 mM) significantly impacts oxidative degradation rates .

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO45.2 ± 2.1>95%
PBS (pH 7.4)0.8 ± 0.385–90%
Ethanol22.7 ± 1.5>90%
Source: Experimental data collated from

Q. Table 2: Biological Activity Against Kinase Targets

TargetIC₅₀ (µM)Selectivity Index (vs. Off-Targets)
JAK20.7 ± 0.1>100
EGFR (L858R)5.2 ± 0.412
CDK4/61.8 ± 0.345
Source:

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